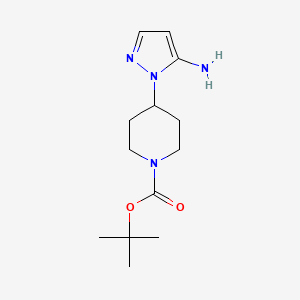
4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .Molecular Structure Analysis
Pyrazolines have a nitrogen-based hetero-aromatic ring structure .Chemical Reactions Analysis
Pyrazolines and their derivatives have shown a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Physical and Chemical Properties Analysis
Although cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, these compounds increase dramatically under cellular damage .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Compounds with structures similar to "4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester" serve as building blocks in the synthesis of diverse heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, demonstrating their versatility in creating complex molecular structures with potential applications in drug development and materials science (Gomaa & Ali, 2020).
Biopolymer Modification
Research on xylan derivatives highlights the potential of using similar compounds for the chemical modification of biopolymers. This could lead to the creation of new materials with specific properties, such as increased solubility or altered mechanical strength, which could have applications in drug delivery and biodegradable materials (Petzold-Welcke et al., 2014).
Central Nervous System (CNS) Drug Development
Compounds with similar chemical structures may have potential as lead molecules in the synthesis of drugs acting on the CNS. Their ability to bind to various functional groups can pave the way for the development of new treatments for CNS disorders, highlighting their significance in medicinal chemistry (Saganuwan, 2017).
Environmental Chemistry
Studies on esters similar to "this compound" contribute to understanding their fate and behavior in aquatic environments. This knowledge is crucial for assessing the environmental impact of chemical compounds and developing strategies for pollution control and sustainable chemistry (Haman et al., 2015).
Asymmetric Synthesis
The application of chiral sulfinamides in asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, showcases the importance of structurally similar compounds in creating enantiomerically pure substances. This has significant implications for pharmaceuticals and agrochemicals, where the activity and safety of chiral compounds can vary markedly between enantiomers (Philip et al., 2020).
Mecanismo De Acción
Acetylcholinesterase (AchE) is a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It was reported that AchE reduced activity affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(5-aminopyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-5-10(6-9-16)17-11(14)4-7-15-17/h4,7,10H,5-6,8-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPWROXEQAURAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
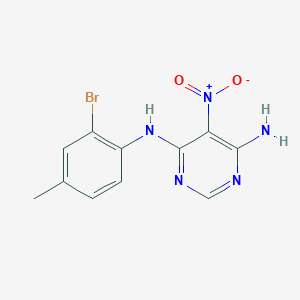
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)
![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)
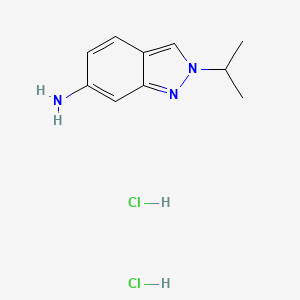
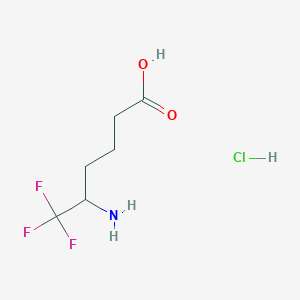
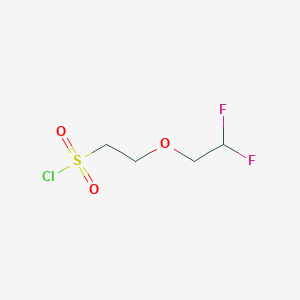
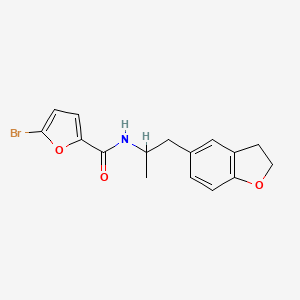
![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)

